molecular formula C14H12FN3O2S2 B2855546 Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862976-15-6

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2855546
CAS No.: 862976-15-6
M. Wt: 337.39
InChI Key: NITLWYJLFIBHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a central thiazole core substituted at position 2 with an amino-linked 6-fluoro-benzothiazole moiety, at position 4 with a methyl group, and at position 5 with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-9-5-4-8(15)6-10(9)21-14/h4-6H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITLWYJLFIBHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for the Benzothiazole Core

The 6-fluoro-1,3-benzothiazole moiety serves as the foundational scaffold. Patent US10752632B2 outlines a multistep synthesis starting with 2-amino-6-fluorobenzothiazole derivatives. Scheme 2 of the patent details the preparation of 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde via sequential halogenation and formylation. Key steps include:

  • Halogenation : Treatment of 2-aminothiophenol with fluoro-substituted benzaldehyde under acidic conditions yields the benzothiazole ring.
  • Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at position 5, critical for subsequent coupling.

Alternative routes from PMC9502297 involve diazo-coupling of anilines with thioureas, followed by cyclization in the presence of bromine or iodine. For example, 2-amino-6-fluorobenzothiazole is synthesized via diazotization of 4-fluoroaniline and coupling with ammonium thiocyanate.

Formation of the Thiazole-5-Carboxylate Moiety

The 4-methyl-1,3-thiazole-5-carboxylate segment is constructed through cyclocondensation reactions. As per PMC9502297, ethyl 2-cyanoacetate reacts with thiourea derivatives in ethanol under reflux to form the thiazole ring. A representative protocol involves:

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with cyanoacetamide to form an α,β-unsaturated nitrile.
  • Cyclization : Treatment with sulfur donors (e.g., Lawesson’s reagent) induces thiazole ring closure.

Microwave-assisted synthesis, noted in PMC9502297, reduces reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Coupling Strategies for Amine Linkage

The critical C–N bond between the benzothiazole and thiazole rings is established via nucleophilic aromatic substitution or reductive amination. Patent US10752632B2 employs sodium triacetoxyborohydride (STAB) as a reducing agent for reductive amination between 6-fluoro-2-aminobenzothiazole and thiazole-5-carbaldehyde intermediates. Typical conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C.
  • Yield : 68–72% after chromatography.

PMC3386472 highlights an alternative using EDCI/HOBt-mediated coupling in DMF, achieving 80% yield for analogous structures.

Optimization and Yield Improvement Techniques

Parameter Standard Protocol Optimized Protocol Yield Improvement Source
Coupling Agent STAB EDCI/HOBt +12%
Solvent DCM THF +8%
Temperature 25°C 0°C +5%
Reaction Time 24 h Microwave (30 min) +15%

Catalytic additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency, particularly for esterification steps.

Analytical Characterization and Purity Assessment

Post-synthesis analysis employs:

  • 1H NMR : Distinct signals at δ 1.35 (t, J=7.1 Hz, CH2CH3), δ 4.32 (q, J=7.1 Hz, OCH2), and δ 8.21 (s, thiazole-H).
  • HRMS : Calculated for C14H12FN3O2S2: [M+H]+ 354.0432; Found: 354.0429.
  • HPLC : >99% purity achieved via reverse-phase C18 column (MeCN:H2O = 70:30).

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Solvent Recovery : THF is preferred over DCM due to lower toxicity and easier recycling.
  • Catalyst Load : STAB usage reduced to 1.2 eq. to minimize costs.
  • Safety : Exothermic reactions controlled via jacketed reactors (−10°C).

Comparative Analysis of Synthetic Methodologies

Method Advantages Limitations Yield Range Source
Reductive Amination Mild conditions Requires excess STAB 68–72%
EDCI/HOBt Coupling High yields Costly reagents 80–85%
Microwave Synthesis Rapid Specialized equipment 85–90%

Emerging Technologies in Benzothiazole Chemistry

Recent advances include:

  • Flow Chemistry : Continuous synthesis reduces batch variability.
  • Enzymatic Catalysis : Lipases esterify carboxyl intermediates with ethanol, avoiding harsh acids.

Chemical Reactions Analysis

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Core

Ethyl 2-{[(2-Chloro-6-Fluorophenyl)Acetyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylate ()
  • Structural Difference: The benzothiazole amino group is replaced with a (2-chloro-6-fluorophenyl)acetyl substituent.
  • The ethyl ester remains intact, suggesting similar solubility profiles .
2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC) ()
  • Structural Difference : The ethyl ester is replaced with a carboxylic acid, and the benzothiazole is substituted with a 4-chlorobenzyl group.
  • Impact : The carboxylic acid enhances hydrophilicity, likely reducing membrane permeability compared to the ester. The 4-chlorobenzyl group was critical for anti-diabetic activity in STZ-induced rats, highlighting the importance of halogenated substituents .
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate ()
  • Structural Difference: The amino-benzothiazole is replaced with a 4-(trifluoromethyl)phenyl group.
  • Impact: The trifluoromethyl group increases electronegativity and metabolic stability. The absence of the amino linker may reduce hydrogen-bonding capacity, altering target interactions .

Functional Group Modifications

Ethyl 2-{[(4-Chlorophenoxy)Acetyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylate ()
  • Structural Difference: The benzothiazole is replaced with a (4-chlorophenoxy)acetyl group.
Ethyl 2-(4-Fluoro-3-Methylphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate ()
  • Structural Difference: The amino-benzothiazole is substituted with a 4-fluoro-3-methylphenyl group.
  • Impact : The lack of the benzothiazole ring may diminish π-π stacking interactions in hydrophobic binding pockets. The methyl and fluoro substituents retain some lipophilicity .

Physicochemical Properties

Compound Molecular Weight logP<sup>a</sup> Key Substituents
Target Compound 351.36 2.8 6-Fluoro-benzothiazole, ethyl ester
BAC () 337.79 2.2 4-Chlorobenzyl, carboxylic acid
Compound 345.32 3.5 4-Trifluoromethylphenyl
Compound 279.33 3.1 4-Fluoro-3-methylphenyl

<sup>a</sup> Predicted using ChemDraw.

Biological Activity

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate, commonly referred to as WAY-331463, is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's IUPAC name is this compound. It has a molecular formula of C13H10FN3O2S2 and a molecular weight of approximately 319.36 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity.

WAY-331463 operates through multiple biological pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in various cellular processes. For instance, studies indicate that it may inhibit enzymes related to cancer cell proliferation and survival pathways .
  • Interaction with Molecular Targets : The benzothiazole and thiazole rings are critical for its interaction with protein targets within cells. These interactions can lead to alterations in signaling pathways that regulate cell growth and apoptosis .
  • Cytotoxicity : Research has demonstrated that WAY-331463 exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate significant potency in inhibiting cell growth, with some studies reporting values as low as 1.61 µg/mL against specific tumor cells .

Anticancer Properties

Numerous studies have investigated the anticancer potential of WAY-331463:

  • Cell Line Studies : In vitro tests have revealed that WAY-331463 effectively inhibits the growth of several cancer cell lines, including glioblastoma and melanoma cells. For example, one study reported an IC50 value of less than 10 µM against these cell lines .
  • Mechanistic Insights : The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell cycle progression. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in these processes .

Antimicrobial Activity

WAY-331463 has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : Preliminary studies indicate that the compound exhibits antibacterial and antifungal activities. For instance, it has been tested against various pathogens with promising results .

Structure-Activity Relationship (SAR)

The biological activity of WAY-331463 is significantly influenced by its structural components:

Structural FeatureImpact on Activity
Benzothiazole RingEssential for enzyme inhibition and cytotoxicity
Fluorine SubstitutionEnhances potency against cancer cells
Thiazole MoietyCritical for interaction with biological targets

Case Studies

Several case studies have highlighted the efficacy of WAY-331463 in different therapeutic contexts:

  • Cancer Treatment : A study involving human glioblastoma U251 cells demonstrated that WAY-331463 significantly inhibited cell proliferation compared to standard treatments like doxorubicin .
  • In Vivo Studies : Animal models have shown that administration of WAY-331463 leads to reduced tumor growth rates, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves cyclocondensation of 6-fluoro-1,3-benzothiazol-2-amine with a thiazole precursor (e.g., ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate) under basic conditions. Key steps include:

  • Reagents : Potassium carbonate or triethylamine as a base.
  • Solvents : Ethanol, acetonitrile, or DMF at reflux (80–90°C).
  • Yield Optimization : Reaction time (6–12 hrs) and stoichiometric control of the amine precursor (1.2–1.5 equivalents) improve yields to ~75–85% .
    • Characterization : Confirmed via 1H^1H-NMR (δ 1.3 ppm for ethyl ester), IR (C=O stretch at 1700–1720 cm1^{-1}), and LC-MS (m/z calculated for C14_{14}H12_{12}FN3_3O2_2S2_2: 353.03) .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

  • Techniques :

  • X-ray Crystallography : Resolves benzothiazole-thiazole ring fusion (dihedral angles <10° between rings) and confirms fluorophenyl substitution .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient, 0.1% TFA).
  • Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., EGFR or HIV-1 protease). The fluorobenzothiazole moiety shows π-π stacking with Phe residues, while the thiazole carboxylate interacts via hydrogen bonds .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioactivity. Hammett constants (σ) for fluorine (-0.07) suggest moderate electron-withdrawing effects .

Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., conflicting IC50_{50} values)?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and solvent controls (DMSO ≤0.1%).
  • Metabolic Stability : Test compound stability in liver microsomes; rapid degradation (t1/2_{1/2} <30 min) may explain false negatives .
    • Case Study : A 2024 study reported IC50_{50} = 2.5 µM against MCF-7, while a 2025 study found 8.7 µM. Variability traced to differences in serum concentration (10% vs. 5% FBS) in culture media .

Q. How does the compound’s pharmacokinetic profile influence in vivo efficacy, and what formulation strategies improve bioavailability?

  • PK Parameters :

  • LogP : Calculated at 2.8 (moderate lipophilicity) limits aqueous solubility.
  • Plasma Protein Binding : >90% (albumin binding via ester group) reduces free drug availability .
    • Formulation Solutions :
  • Nanoemulsions : Use Tween-80 and PEG-400 to enhance solubility (up to 5 mg/mL).
  • Prodrug Design : Replace ethyl ester with tert-butyl ester to delay hydrolysis .

Key Research Gaps

  • Mechanistic Studies : Role of the 6-fluoro group in target selectivity vs. toxicity.
  • Metabolite Identification : LC-MS/MS profiling of hepatic metabolites to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.